molecular formula C19H20N2O5S B5129723 N-(2-ethoxyphenyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide

N-(2-ethoxyphenyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide

Cat. No. B5129723
M. Wt: 388.4 g/mol
InChI Key: LHUCPTKNZZOPBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide, also known as EMBO, is a synthetic compound that has gained significant attention in the scientific community for its potential applications in various research fields.

Scientific Research Applications

N-(2-ethoxyphenyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide has been used in various scientific research applications, including cancer research, neurodegenerative disease research, and drug discovery. In cancer research, N-(2-ethoxyphenyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative disease research, N-(2-ethoxyphenyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide has been found to protect neurons from oxidative stress and prevent the formation of amyloid beta plaques, which are associated with Alzheimer's disease. In drug discovery, N-(2-ethoxyphenyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide has been used as a lead compound for the development of new drugs.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth, survival, and proliferation. N-(2-ethoxyphenyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide has been shown to inhibit the activity of histone deacetylases, which are involved in gene expression regulation, and to activate the p53 tumor suppressor pathway, which induces apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(2-ethoxyphenyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide has been found to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, the inhibition of angiogenesis, and the protection of neurons from oxidative stress. N-(2-ethoxyphenyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-ethoxyphenyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide for lab experiments is its high potency and specificity, which allows for the accurate targeting of specific enzymes and signaling pathways. However, one of the limitations of N-(2-ethoxyphenyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide is its relatively low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are many potential future directions for research on N-(2-ethoxyphenyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide, including the development of new drugs based on its structure, the investigation of its potential applications in other diseases, and the exploration of its mechanism of action. Additionally, further research is needed to determine the optimal dosages and administration methods for N-(2-ethoxyphenyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide in various experiments.
Conclusion
N-(2-ethoxyphenyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide is a synthetic compound that has shown promising results in various scientific research applications, including cancer research, neurodegenerative disease research, and drug discovery. Its mechanism of action involves the inhibition of various enzymes and signaling pathways, and it has been found to have various biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are many potential future directions for research on N-(2-ethoxyphenyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide, and it is likely to continue to be a topic of interest in the scientific community.

Synthesis Methods

N-(2-ethoxyphenyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide is synthesized through the reaction of 2-ethoxyaniline and 4-methyl-3-isothiazolidinone-1,1-dioxide in the presence of acetic anhydride and pyridine. The resulting product is then treated with benzoyl chloride to obtain the final product, N-(2-ethoxyphenyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide.

properties

IUPAC Name

N-(2-ethoxyphenyl)-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-3-26-17-10-5-4-9-16(17)20-18(22)14-7-6-8-15(11-14)21-19(23)13(2)12-27(21,24)25/h4-11,13H,3,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUCPTKNZZOPBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)N3C(=O)C(CS3(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide

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